2-(4-Chlorophenoxy)-5-nitropyridine
CAS No.: 28232-30-6
Cat. No.: VC2127979
Molecular Formula: C11H7ClN2O3
Molecular Weight: 250.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28232-30-6 |
|---|---|
| Molecular Formula | C11H7ClN2O3 |
| Molecular Weight | 250.64 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-5-nitropyridine |
| Standard InChI | InChI=1S/C11H7ClN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H |
| Standard InChI Key | ZQVHTTABFLHMPA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl |
Introduction
2-(4-Chlorophenoxy)-5-nitropyridine is an organic compound with the molecular formula . It features a pyridine ring substituted with a nitro group and a chlorophenoxy moiety. This compound has gained attention for its unique chemical properties and potential applications in pharmaceuticals, agrochemicals, and synthetic organic chemistry.
Synthesis
The synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine typically involves the reaction of 2-hydroxy-5-nitropyridine with reagents that introduce the chlorophenoxy group at the desired position. A general method is as follows:
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Reaction Setup: Combine 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride.
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Reaction Conditions: Heat the mixture to approximately 100–105 °C for several hours.
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Workup: After cooling, neutralize the mixture with aqueous sodium hydroxide and extract using dichloromethane.
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Purification: Recrystallize the product from benzene or use chromatography for higher purity.
This process yields a high-purity product suitable for further applications.
Pharmaceuticals
2-(4-Chlorophenoxy)-5-nitropyridine serves as an intermediate in synthesizing various biologically active compounds:
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Antimicrobial Agents: The nitro group can form reactive intermediates that exhibit antimicrobial and antifungal properties.
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Drug Development: Its structural framework is used to design molecules targeting bacterial and fungal infections.
Agrochemicals
The compound has potential use in synthesizing:
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Bactericides: Effective against plant pathogens.
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Plant Growth Regulators: Enhances crop yield by modulating growth pathways.
Synthetic Organic Chemistry
Its versatility makes it a valuable reagent for:
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Functional group transformations.
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Studies involving molecular docking and spectroscopic analysis to understand biological target interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity due to its ability to interact with cellular components:
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Antimicrobial Properties: The nitro group enhances reactivity, making it effective against microbial targets.
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Molecular Docking Studies: These studies reveal strong binding affinities with enzymes involved in bacterial metabolism.
Comparative Analysis
To understand its chemical behavior, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(3-Chlorophenoxy)-5-nitropyridine | Similar nitropyridine structure | Different substitution pattern affects reactivity |
| 4-Chloro-3-nitrophenol | Contains chloro and nitro groups | Strong antibacterial properties |
These comparisons highlight how minor structural changes influence biological activity.
Safety and Handling
Proper safety measures are essential when handling this compound:
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Storage: Keep in a dark, dry place at room temperature.
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Hazards: Avoid inhalation or contact with skin due to potential irritant effects.
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Disposal: Follow standard protocols for disposing of hazardous organic chemicals.
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